molecular formula C11H16ClNO B13515242 Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride

Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B13515242
M. Wt: 213.70 g/mol
InChI Key: LWXAYKVWXFEJPM-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride typically involves the reaction of a pyrrolidine derivative with a phenyl-containing reagent under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-[(2r,5r)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride
  • Rac-[(2r,5r)-5-methylpyrrolidin-2-yl]methanol hydrochloride

Uniqueness

Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the pyrrolidine ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. The presence of the phenyl group may enhance its interactions with certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[(2S,5S)-5-phenylpyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1

InChI Key

LWXAYKVWXFEJPM-ACMTZBLWSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1CO)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NC1CO)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.